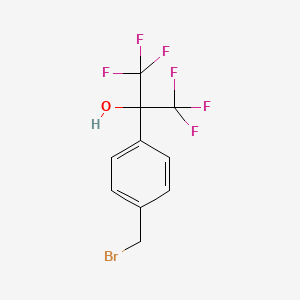

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Beschreibung

The exact mass of the compound 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-(bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O/c11-5-6-1-3-7(4-2-6)8(18,9(12,13)14)10(15,16)17/h1-4,18H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLBRKWIJOFEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634748 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202134-57-4 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS Number: 202134-57-4): A Versatile Fluorinated Building Block for Advanced Scientific Research

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 202134-57-4). This compound, a unique trifluoromethylated benzyl bromide derivative, stands as a pivotal building block in the synthesis of complex molecules for pharmaceuticals and advanced materials. The incorporation of the hexafluoroisopropanol moiety offers significant advantages in modulating physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide will delve into its structural attributes, predicted physicochemical properties, a plausible synthetic route with mechanistic insights, and its prospective applications in medicinal chemistry and materials science. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Moieties

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Specifically, the hexafluoroisopropyl group, as present in 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol, is of particular interest. This group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, which can be critical for molecular interactions with biological targets.

This guide focuses on CAS number 202134-57-4, a bifunctional molecule that combines the advantageous properties of the hexafluoroisopropanol group with the reactive potential of a benzyl bromide. This combination makes it a highly valuable intermediate for researchers aiming to introduce the 4-(hexafluoro-2-hydroxyisopropyl)benzyl moiety into a wide range of molecular scaffolds.

Molecular Structure and Physicochemical Properties

The core structure of 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol features a central benzene ring substituted with a bromomethyl group and a 1,1,1,3,3,3-hexafluoropropan-2-ol group.

Chemical Structure:

Figure 1: Chemical structure of 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol.

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 202134-57-4 | [1] |

| Molecular Formula | C₁₀H₇BrF₆O | [1] |

| Molecular Weight | 337.06 g/mol | [1] |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | [1] |

| Synonyms | 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide | [1] |

| Boiling Point (Predicted) | 300.2 ± 42.0 °C | |

| Density (Predicted) | 1.690 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.10 ± 0.15 |

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 336.96572 | 169.7 |

| [M+Na]⁺ | 358.94766 | 181.7 |

| [M-H]⁻ | 334.95116 | 167.6 |

| [M+NH₄]⁺ | 353.99226 | 186.4 |

| Data sourced from PubChemLite.[2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for CAS 202134-57-4.

Step 1: Synthesis of 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This initial step involves the reaction of p-xylene with hexafluoroacetone. This reaction is analogous to a Friedel-Crafts alkylation, where the highly electrophilic carbonyl carbon of hexafluoroacetone is attacked by the electron-rich aromatic ring of p-xylene. The reaction is typically catalyzed by a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid.

-

Experimental Protocol:

-

To a solution of p-xylene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum trichloride) at a reduced temperature (e.g., 0 °C).

-

Slowly bubble gaseous hexafluoroacetone through the solution or add a solution of hexafluoroacetone hydrate.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method such as TLC or GC-MS.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Step 2: Radical Bromination

The second step is the selective bromination of the benzylic methyl group of the intermediate. This is a classic free radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN) or under photochemical conditions.

-

Experimental Protocol:

-

Dissolve the intermediate from Step 1 in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Research and Development

2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is a valuable building block due to the distinct reactivity of its two functional groups.

4.1. Medicinal Chemistry and Drug Discovery

The primary application of this compound is in the synthesis of novel drug candidates. The benzyl bromide moiety allows for the covalent attachment of the 4-(hexafluoro-2-hydroxyisopropyl)benzyl group to a variety of nucleophiles, such as amines, phenols, thiols, and carbanions, which are commonly found in drug scaffolds.

-

Rationale for Use:

-

Metabolic Blocking: The gem-trifluoromethyl groups are resistant to oxidative metabolism, thus introducing this moiety can block a potential metabolic soft spot in a drug candidate, leading to an improved pharmacokinetic profile.

-

Enhanced Lipophilicity: The fluorinated group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two trifluoromethyl groups makes the hydroxyl proton more acidic than in a typical alcohol. This can influence hydrogen bonding interactions with target proteins.

-

Conformational Control: The bulky hexafluoroisopropyl group can act as a conformational constraint, locking a flexible molecule into a more bioactive conformation.

-

Potential Therapeutic Areas:

The introduction of this moiety could be explored in the development of:

-

Enzyme Inhibitors: Where the fluorinated group can enhance binding affinity to the active site.

-

Nuclear Receptor Modulators: Where lipophilicity and specific interactions are key for activity.

-

GPCR Ligands: To improve metabolic stability and receptor subtype selectivity.

Figure 3: Role as a building block in drug discovery.

4.2. Materials Science

The hexafluoroisopropanol group is also known to impart useful properties to polymers and other materials, such as increased thermal stability, chemical resistance, and specific solubility characteristics. The benzyl bromide functionality of this compound allows it to be used as a monomer or a surface modification agent in materials science applications.

Safety and Handling

GHS Hazard Classification:

Based on data from the European Chemicals Agency (ECHA), this compound is classified as:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield should be worn when handling larger quantities.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Conclusion

2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is a highly valuable, yet under-characterized, chemical intermediate. Its true potential lies in its utility as a building block for introducing the 4-(hexafluoro-2-hydroxyisopropyl)benzyl moiety into more complex molecules. The unique combination of a reactive benzyl bromide and a property-modulating hexafluoroisopropanol group makes it a powerful tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its strategic application in advancing scientific research.

References

-

PubChem. (n.d.). 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). 202134-57-4 (C10H7BrF6O). Retrieved from [Link]

Sources

Stability and storage conditions for 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide

An In-depth Technical Guide to the Stability and Storage of 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide

Abstract

4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide is a specialized organic reagent characterized by a highly reactive benzylic bromide functional group and a sterically demanding, electron-withdrawing hexafluoroisopropyl alcohol substituent. This unique combination of features makes it a valuable building block in medicinal chemistry and materials science, yet also imparts significant stability challenges. Proper understanding and control of its storage and handling are paramount to ensure its chemical integrity, achieve reproducible experimental outcomes, and maintain laboratory safety. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and purity assessment. The insights presented are synthesized from foundational chemical principles and extrapolated from data on structurally analogous benzyl bromides and reactive organofluorine compounds.

Introduction: The Challenge of a Multifunctional Reagent

The synthetic utility of 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide stems from its electrophilic benzylic carbon, which is readily targeted by a wide range of nucleophiles. However, this reactivity is a double-edged sword. The same C-Br bond that participates in desired synthetic transformations is also the molecule's primary point of vulnerability to degradation. Factors such as atmospheric moisture, elevated temperature, light, and trace impurities can initiate unwanted reactions, leading to the formation of byproducts that can compromise or halt subsequent research and development.

This whitepaper serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond generic storage advice to explain the causal mechanisms behind the compound's instability. By understanding why specific conditions are required, scientists can make more informed decisions, troubleshoot unexpected results, and preserve the value of this high-purity reagent.

Physicochemical Properties and Inherent Reactivity

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts: the benzyl bromide core and the fluorinated side chain.

| Property | Value / Expected Characteristic | Rationale & Impact on Stability |

| Molecular Formula | C₁₀H₇BrF₆O | - |

| Molecular Weight | 365.06 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Color change can be an initial indicator of degradation. |

| Reactivity Core | Benzylic Bromide | Highly susceptible to nucleophilic substitution (Sₙ1/Sₙ2) and elimination reactions.[1] |

| Key Sensitivities | Moisture, Light, Heat, Strong Bases | These factors directly promote the degradation of the benzylic bromide group.[2][3][4] |

| Hazard Class | Expected to be Corrosive and a Lachrymator | Similar to other benzyl bromides, it is likely to cause severe skin and eye irritation and is a tear-inducing agent.[5] |

Critical Factors Governing Chemical Stability

The long-term stability of 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide is not a passive state but an active preservation effort against several environmental and chemical factors.

Moisture: The Primary Degradation Catalyst

Moisture is the most significant and immediate threat to the integrity of benzyl bromides.[3] The primary degradation mechanism is hydrolysis, where water acts as a nucleophile, attacking the electrophilic benzylic carbon. This Sₙ1 or Sₙ2 reaction displaces the bromide ion, yielding the corresponding 4-(hexafluoro-2-hydroxyisopropyl)benzyl alcohol and hydrogen bromide (HBr) gas.

The generation of HBr is particularly problematic as it can autocatalyze further decomposition, creating an acidic microenvironment that can degrade other sensitive reagents within a reaction mixture.

Temperature: The Accelerator of Undesired Reactions

As with most chemical reactions, the rate of degradation is highly dependent on temperature, following the principles of the Arrhenius equation.[6] Elevated temperatures provide the necessary activation energy to overcome the kinetic barrier for hydrolysis and other decomposition pathways.[3][7] Storing the compound at elevated temperatures (e.g., on a laboratory benchtop) will significantly shorten its shelf-life compared to refrigerated or frozen storage. Strong heating should be avoided as it can lead to rapid, exothermic decomposition.[3][8]

Light: The Initiator of Radical Pathways

The carbon-bromine bond in benzyl bromides is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light.[4] This process generates a benzylic radical and a bromine radical, which can initiate a cascade of unwanted side reactions, including dimerization and polymerization. This sensitivity necessitates the use of light-blocking containers for storage.

Incompatible Materials: The Chemical Triggers

The reactivity of the benzylic bromide makes it incompatible with a wide range of common laboratory chemicals. Contact with these substances can lead to rapid and often exothermic reactions.

-

Bases and Nucleophiles: Strong bases (e.g., hydroxides, amines) and potent nucleophiles will readily react to displace the bromide.[2][9] This is the basis for its synthetic utility but is a critical liability during storage.

-

Oxidizing Agents: Can lead to complex and unpredictable decomposition pathways.[2]

-

Alcohols: Can act as nucleophiles, leading to the formation of ether byproducts.[2]

-

Metals: Benzyl bromides can corrode certain metals, such as steel, which can introduce metallic impurities that may catalyze decomposition.[2]

Visualization of Degradation Pathways

To ensure chemical integrity, it is crucial to understand the products that form upon degradation. The primary pathways are hydrolysis and reaction with other nucleophiles.

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. westliberty.edu [westliberty.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nj.gov [nj.gov]

- 6. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available Global Harmonized System (GHS) classifications and detailed SDSs of the structurally related parent compound, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). The hexafluoroisopropanol moiety is a significant contributor to the toxicological profile of the molecule, and therefore, the safety precautions for HFIP serve as a critical baseline. The bromomethylphenyl group may introduce additional, uncharacterized hazards.

Section 1: Compound Identification and Hazard Classification

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound with the molecular formula C₁₀H₇BrF₆O.[1] It is primarily used in research and development, particularly in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.

1.1 GHS Hazard Identification

Based on notifications to the ECHA C&L Inventory, this compound is classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

This classification indicates that the substance is corrosive and poses a significant risk upon contact with skin and eyes.

1.2 Inferred Hazards from Parent Compound (HFIP)

The parent compound, 1,1,1,3,3,3-hexafluoropropan-2-ol, is associated with a broader range of hazards. It is prudent to assume that 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may exhibit similar properties:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][4][5]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The bromomethyl group may also impart lachrymatory properties (tear-inducing), which should be considered during handling.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with this compound.

2.1 Engineering Controls

-

Ventilation: All manipulations of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] General laboratory ventilation is not sufficient.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[2][3] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | Prevents skin contact that can lead to severe burns.[3] |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood.[6] | If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidents and ensuring a safe research environment.

3.1 Handling Procedures

-

Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors and contact with skin and eyes.[7]

-

Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

-

Container Handling: Open containers with care to slowly release any pressure.[7] Keep containers securely sealed when not in use.[7]

3.2 Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.[7]

-

Container: Keep in the original, tightly closed container.[2][4]

-

Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, acid chlorides, and metals.[2]

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][8] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[2][3][8] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

4.2 Accidental Release Measures

-

Evacuation: Immediately evacuate the area.[6]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[4]

-

Cleanup: Collect the absorbed material into a suitable container for disposal.[4] Do not allow the material to enter drains or waterways.[4]

Section 5: Experimental Workflows

The following diagrams illustrate the recommended workflows for handling 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Figure 1: General workflow for handling the compound.

Figure 2: Workflow for responding to an accidental spill.

Section 6: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrF₆O[1] |

| Molecular Weight | 337.06 g/mol [1] |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Section 7: Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions.[3]

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No specific conditions to avoid are known.[3]

-

Incompatible Materials: Strong acids, strong bases, acid chlorides, and metals.[2]

-

Hazardous Decomposition Products: Hazardous decomposition products resulting from use, storage, spill, and heating are not known.[3] Hazardous combustion products may include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.

Section 8: Toxicological Information

Due to the lack of specific toxicological data for 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, the information for the parent compound, HFIP, is provided as a reference.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3][4]

-

Respiratory or Skin Sensitization: Not classified as a respiratory or skin sensitizer.[3][4]

-

Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[3][4]

-

Reproductive Toxicity: Suspected of damaging fertility and the unborn child.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Not classified as a specific target organ toxicant (single exposure).[4]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3]

Section 9: Disposal Considerations

All waste containing 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol must be disposed of as hazardous waste.[6] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain.[6]

References

- Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. Chemos GmbH & Co. KG.

- Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Carl Roth GmbH + Co. KG.

- Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol.

- 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. PubChem.

- 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. BLDpharm.

- 1,1,1,3,3,3-Hexafluoro-2-propanol. Santa Cruz Biotechnology.

- Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Carl Roth GmbH + Co. KG.

- SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

- SAFETY D

- Hexafluoro-2-proanol Standard Oper

Sources

- 1. 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | C10H7BrF6O | CID 23527396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com [carlroth.com]

- 6. purdue.edu [purdue.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol as a Versatile Linker in Supramolecular Chemistry

Introduction: A Bifunctional Linker for Directed Self-Assembly

In the intricate field of supramolecular chemistry, the rational design of molecular building blocks is paramount to the construction of functional architectures. The title compound, 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, represents a compelling bifunctional linker poised for significant applications in drug delivery, materials science, and molecular recognition. This molecule uniquely combines a reactive electrophilic handle with a potent hydrogen-bonding motif, offering a powerful tool for researchers and drug development professionals.

The core of this linker's utility lies in its two distinct functional domains:

-

The Bromomethyl Group: This benzylic bromide serves as a highly reactive site for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the linker to a wide array of molecular scaffolds, including therapeutic agents, polymers, and other supramolecular building blocks. The SN2 mechanism proceeds with a predictable inversion of stereochemistry if the nucleophile is attached to a chiral center, offering a degree of stereochemical control in the synthesis of complex supramolecular systems.[1][2]

-

The Hexafluoroisopropanol (HFIP) Moiety: The 2-phenyl-1,1,1,3,3,3-hexafluoropropan-2-ol group is a powerful hydrogen bond donor.[3][4][5][6][7] The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton (pKa ≈ 9.3), making it a highly effective and directional hydrogen bond donor.[3] This strong hydrogen bonding capability can be exploited to direct the self-assembly of molecules into discrete, ordered supramolecular structures.[8][9][10]

This guide provides detailed protocols for the synthesis and application of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, with a focus on its use in constructing supramolecular systems for research and drug development.

Synthesis of the Linker

While a direct, peer-reviewed synthesis of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is not widely documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following protocol outlines a two-step process starting from commercially available 4-methylphenylmagnesium bromide.

Protocol 1: Synthesis of 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This step involves the Grignard reaction of 4-methylphenylmagnesium bromide with hexafluoroacetone.

Materials:

-

4-Methylphenylmagnesium bromide solution (1.0 M in THF)

-

Hexafluoroacetone (gas or condensed liquid)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

-

Under an inert atmosphere, charge the flask with the 4-methylphenylmagnesium bromide solution in anhydrous THF.

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Slowly bubble hexafluoroacetone gas through the solution or add a pre-condensed solution of hexafluoroacetone in anhydrous THF via the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by slowly adding 1 M HCl solution at 0 °C until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Protocol 2: Bromination of 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This step involves the free-radical bromination of the benzylic methyl group.

Materials:

-

2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

-

Round-bottom flask, condenser, magnetic stirrer, and light source (e.g., a 250W lamp)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-(p-tolyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a light source to initiate the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Application in Supramolecular Assembly

The true potential of this linker is realized when it is incorporated into larger molecular structures, where the HFIP moiety can direct non-covalent assembly. The following protocols outline the general procedures for conjugating the linker to other molecules and inducing self-assembly.

Protocol 3: General Procedure for Nucleophilic Substitution (SN2) with the Linker

This protocol describes the reaction of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with various nucleophiles.

Materials:

-

2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

-

Nucleophile of choice (e.g., a primary amine, a carboxylate salt, a thiol)

-

A suitable base (e.g., triethylamine, potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the nucleophile and the base (if required) in the chosen anhydrous solvent.

-

Add a solution of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 equivalent) in the same solvent dropwise to the stirred solution of the nucleophile.

-

The reaction temperature and time will vary depending on the nucleophile's reactivity. For many common nucleophiles, stirring at room temperature for 12-24 hours is sufficient. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography, recrystallization, or preparative HPLC.

Table 1: Exemplary Nucleophiles and Reaction Conditions

| Nucleophile | Base | Solvent | Typical Conditions | Product Type |

| Primary Amine (R-NH₂) | Triethylamine | DMF | Room Temp, 12 h | Secondary Amine |

| Carboxylic Acid (R-COOH) | Potassium Carbonate | ACN | 60 °C, 8 h | Ester |

| Thiol (R-SH) | Sodium Hydride | THF | 0 °C to Room Temp, 4 h | Thioether |

| Phenol (Ar-OH) | Cesium Carbonate | DMF | 80 °C, 12 h | Ether |

Protocol 4: Induction of Supramolecular Assembly

Once the linker is conjugated to a molecule of interest, the HFIP moiety can be used to drive self-assembly through hydrogen bonding.

Materials:

-

The synthesized conjugate from Protocol 3

-

A suitable solvent system (often a mixture of a non-polar solvent to encourage aggregation and a polar solvent to maintain solubility)

-

Characterization instrumentation (e.g., NMR, DLS, TEM, AFM)

Procedure:

-

Dissolve the conjugate in a good solvent (e.g., THF, chloroform) to ensure a molecularly dissolved state.

-

Induce self-assembly by one of the following methods:

-

Solvent Vapour Diffusion: Place a vial containing the dissolved conjugate inside a larger sealed chamber containing a poor solvent (e.g., hexane, water). The slow diffusion of the poor solvent vapor into the solution will gradually decrease the solubility and promote ordered assembly.

-

Slow Evaporation: Allow the solvent from a dilute solution of the conjugate to evaporate slowly over several days in a controlled environment.

-

Temperature Change: For some systems, a change in temperature can induce assembly or disassembly.

-

-

Characterize the resulting supramolecular structures using appropriate techniques. For example, ¹H NMR can show chemical shift changes upon aggregation, Dynamic Light Scattering (DLS) can determine the size of assembled particles in solution, and Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can visualize the morphology of the assemblies on a surface.

Conceptual Applications in Drug Delivery

The unique properties of the 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol linker make it an attractive candidate for the development of advanced drug delivery systems.[11]

Application 1: Self-Assembling Amphiphilic Drug Conjugates

By conjugating a hydrophobic drug molecule to a hydrophilic polymer (e.g., polyethylene glycol, PEG) via the linker, an amphiphilic molecule can be created. The hydrophobic drug and the HFIP moiety can form the core of a self-assembled nanoparticle in an aqueous environment, while the PEG chains provide a hydrophilic corona, enhancing stability and biocompatibility.

Experimental Workflow:

Figure 1: Workflow for creating and evaluating self-assembled drug-delivery nanoparticles.

Application 2: Linker for Metal-Organic Frameworks (MOFs) for Drug Delivery

The linker can be functionalized with two carboxylate groups at the termini of attached molecules to serve as a strut in the formation of MOFs.[12] The HFIP moiety would then be oriented into the pores of the MOF, creating a hydrogen-bonding environment that could specifically interact with and control the release of guest drug molecules.

Logical Relationship:

Figure 2: Conceptual design of a MOF for drug delivery using the HFIP-functionalized linker.

Conclusion

2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a promising and versatile linker for supramolecular chemistry. Its bifunctional nature allows for both covalent conjugation and non-covalent directional control through strong hydrogen bonding. The protocols and applications outlined in this guide provide a framework for researchers and drug development professionals to explore the potential of this molecule in creating novel, functional supramolecular systems. The inherent modularity of the synthetic routes and the predictable nature of the non-covalent interactions offer a rich platform for innovation in materials science and advanced drug delivery.

References

-

Wikipedia. (2024). Hexafluoro-2-propanol. [Link]

-

Chauhan, A., et al. (2012). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. Journal of Peptide Science, 18(9), 589-596. [Link]

-

Clerac, R., et al. (2000). Difunctionalization Processes Enabled by Hexafluoroisopropanol. Accounts of Chemical Research, 33(7), 457-465. [Link]

-

Laaksonen, A., et al. (2001). Structure of Hexafluoroisopropanol–Water Mixtures by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 105(38), 9109-9117. [Link]

-

Deria, P., et al. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 43(16), 5896-5912. [Link]

-

Bakker, H. J., et al. (2022). Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. Angewandte Chemie International Edition, 61(22), e202201712. [Link]

-

Schenning, A. P., & Meijer, E. W. (2005). Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. Chemical Reviews, 105(4), 1491-1546. [Link]

-

PubChem. (n.d.). 2-[4-(Bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

-

Contel, M., et al. (2017). Supramolecular Self-Assembly of Engineered Polyproline Helices. Accounts of Chemical Research, 50(10), 2625-2635. [Link]

-

Kim, D. W., et al. (2004). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society, 126(34), 10528-10529. [Link]

-

Farha, O. K., & Hupp, J. T. (2010). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 43(8), 1166-1175. [Link]

-

Valentine, K. G., et al. (2020). Examination of Interactions of Hexafluoro-2-propanol with Trp-Cage in Hexafluoro-2-propanol-Water by MD Simulations and Intermolecular Nuclear Overhauser Effects. The Journal of Physical Chemistry B, 124(48), 10937-10950. [Link]

-

Male, L., & Robinson, S. W. (2020). Hydrogen atoms in supramolecular chemistry: a structural perspective. Where are they, and why does it matter?. Chemical Society Reviews, 49(2), 523-543. [Link]

-

Chauhan, A., et al. (2012). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. Journal of Peptide Science, 18(9), 589-596. [Link]

- Google Patents. (2017). CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

-

Palma, A., et al. (2023). Supramolecular Self-Assembly of Engineered Polyproline Helices. ACS Macro Letters, 12(7), 908-914. [Link]

-

Reja, S. I., et al. (2018). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & Biomolecular Chemistry, 16(29), 5275-5283. [Link]

-

SERDP & ESTCP. (n.d.). Mechanistic Investigation of Assembly and Stability of Supramolecular Forms of PFAS on Environmentally Relevant Surfaces and Development of Surface Analytical Protocols. [Link]

-

Yoshida, K., et al. (2003). Structure and dynamics of hexafluoroisopropanol-water mixtures by x-ray diffraction, small-angle neutron scattering, NMR spectroscopy, and mass spectrometry. The Journal of Chemical Physics, 119(12), 6132-6141. [Link]

-

Brogden, K. M., & Yoon, T. P. (2018). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. Inorganica Chimica Acta, 470, 2-12. [Link]

-

Brezgunova, M. E., et al. (2023). The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic Catalysis. International Journal of Molecular Sciences, 24(23), 16905. [Link]

-

Organic Chemistry Tutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube. [Link]

-

Bakker, H. J., et al. (2022). Fast Collective Hydrogen-Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. ChemRxiv. [Link]

-

Pathak, R., et al. (2014). Fabrication of nanostructures through molecular self-assembly of small amphiphilic glyco-dehydropeptides. RSC Advances, 4(96), 53697-53706. [Link]

-

Toste, F. D., et al. (2019). Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. Journal of the American Chemical Society, 141(38), 15199-15208. [Link]

-

Valentine, K. G., et al. (2020). Examination of Interactions of Hexafluoro-2-propanol with Trp-Cage in Hexafluoro-2-propanol-Water by MD Simulations and Intermolecular Nuclear Overhauser Effects. The Journal of Physical Chemistry B, 124(48), 10937-10950. [Link]

-

Yang, J., & Yaghi, O. M. (2017). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. [Link]

-

Bakker, H. J., et al. (2022). Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. Angewandte Chemie International Edition, 61(22), e202201712. [Link]

-

Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

Li, Y., et al. (2024). Hydrogen-Bonded Supramolecular Network Triggers High-Efficiency Blue Room-Temperature Phosphorescence. CCS Chemistry. [Link]

-

Pathak, R., et al. (2014). Fabrication of nanostructures through molecular self-assembly of small amphiphilic glyco-dehydropeptides. RSC Advances, 4(96), 53697-53706. [Link]

-

Enamine. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs [Video]. YouTube. [Link]

-

Lamsabhi, A. M., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(6), 4647-4657. [Link]

-

Toste, F. D., et al. (2019). Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerizations in hexafluoroisopropanol (HFIP). Chemical Communications, 55(72), 10732-10735. [Link]

-

Gandeepan, P., & Ackermann, L. (2018). Role of hexafluoroisopropanol in C–H activation. Reaction Chemistry & Engineering, 3(4), 446-457. [Link]

-

Kim, J., et al. (2023). C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. Organic Letters, 25(3), 445-449. [Link]

-

Brunsveld, L., et al. (2001). Supramolecular Polymers. Chemical Reviews, 101(12), 4071-4098. [Link]

-

Hartgerink, J. D., et al. (2001). Supramolecular assembly of unstructured peptides into rigid bundlemer polymers. Proceedings of the National Academy of Sciences, 98(15), 8350-8354. [Link]

-

Li, Z., et al. (2024). Supramolecular helix of an oligomeric azapeptide building block containing four β-turn structures. Chemical Communications, 60(35), 4739-4742. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tuning the structure and function of metal–organic frameworks via linker design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Strategic Use of Hexafluoroisopropanol (HFIP) in Modern Organic Synthesis

Introduction: The Unique Physicochemical Profile of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a fluorinated alcohol that has transitioned from a specialty solvent to an indispensable tool in modern organic and medicinal chemistry.[1][2][3][4] Its surge in popularity is not arbitrary; it stems from a unique combination of physical and chemical properties that enable reaction pathways and efficiencies often unattainable with conventional solvents.[5] Unlike its non-fluorinated analog, isopropanol, the presence of six electron-withdrawing fluorine atoms dramatically alters its character, making it a highly polar, strongly hydrogen-bond-donating, yet poorly nucleophilic medium.[1][2][3][4]

Overview of HFIP's Physicochemical Properties

The distinct reactivity observed in HFIP is a direct consequence of its fundamental properties, summarized below.

| Property | Value | Significance in Reactions |

| Formula | C₃H₂F₆O | High fluorine content dictates its electronic properties. |

| Molar Mass | 168.04 g/mol | --- |

| Boiling Point | 58.2 °C | Volatile and easily removed under reduced pressure.[6] |

| Density | 1.596 g/mL (at 20°C) | Dense, facilitating phase separations with less dense organics. |

| pKa | 9.3 | Acidity comparable to phenols; acts as a Brønsted acid promoter. |

| Dielectric Constant | 16.7 | Moderately high, supports the dissolution of polar reagents and stabilization of ionic intermediates. |

| Hydrogen Bond Donor Acidity (α) | ~1.96 | Exceptionally strong H-bond donor, key to activating electrophiles and catalysts. |

| Nucleophilicity | Very Low | Steric hindrance and electron withdrawal prevent it from participating as a nucleophile in most reactions. |

The Causality of Reactivity: How HFIP's Properties Drive Chemical Transformations

The power of HFIP lies in the synergistic interplay of its properties:

-

Exceptional Hydrogen-Bonding: HFIP is a premier hydrogen-bond donor. This allows it to form strong adducts with Lewis basic sites (e.g., carbonyls, halides, amines), activating substrates towards nucleophilic attack or stabilizing leaving groups. In catalytic reactions, it can engage with ligands or metal centers, modulating the catalyst's electrophilicity and reactivity.[5][7][8][9]

-

High Ionizing Power & Cation Stabilization: The polar nature of HFIP, combined with its ability to solvate anions through hydrogen bonding, effectively stabilizes charged intermediates, particularly carbocations and cationic metal complexes.[1][2][3][4] This property is crucial for promoting reactions that proceed through cationic pathways, often eliminating the need for strong Lewis or Brønsted acids.

-

Low Nucleophilicity: Despite being an alcohol, the HFIP oxygen is exceptionally non-nucleophilic due to the inductive effect of the two trifluoromethyl groups. This ensures it acts as a "pure" solvent or promoter without competing in nucleophilic addition or substitution side reactions.[10]

-

Peptide & Polymer Solubility: HFIP is one of the few solvents capable of disrupting the strong intermolecular hydrogen bonds in aggregated peptides and polar polymers, rendering them soluble and amenable to reaction or analysis.[11][12]

Core Applications & Detailed Protocols

The following sections detail validated experimental setups where HFIP is not merely a solvent but a key enabler of the transformation.

Application I: Palladium-Catalyzed C–H Functionalization

HFIP has been described as a "magical solvent" for transition metal-catalyzed C–H activation, particularly for challenging distal functionalizations.[5] Its ability to stabilize high-valent metal intermediates, assist in protonolysis steps, and engage in a hydrogen-bonding network with the substrate and catalyst is critical for success.[5]

2.1.1 Mechanistic Insight: The Role of HFIP in Catalysis

In many Pd-catalyzed C–H arylation reactions, HFIP is believed to play multiple roles. It can stabilize the active cationic palladium species, facilitate the crucial C-H cleavage step (often the rate-determining step) via a concerted metalation-deprotonation (CMD) pathway, and prevent catalyst decomposition. Its acidity and coordinating ability can help solubilize both organic substrates and inorganic additives, creating a homogeneous and reactive environment.

2.1.2 Experimental Workflow: Pd-Catalyzed C-H Arylation

Caption: General workflow for a Pd-catalyzed C-H arylation reaction using HFIP.

2.1.3 Protocol: General Procedure for Pd-Catalyzed β-C(sp³)–H Arylation of Aliphatic Ketones

This protocol is adapted from methodologies utilizing transient directing groups, where HFIP is critical for efficiency.[13]

-

Reagents & Equipment:

-

Aliphatic ketone (1.0 equiv)

-

Aryl iodide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Glycine (50 mol%) as transient directing group

-

K₂CO₃ (2.0 equiv) as base

-

Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH)

-

Oven-dried screw-cap reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

-

Step-by-Step Procedure:

-

To the reaction vial, add the aliphatic ketone (e.g., 0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), glycine (18.8 mg, 0.25 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

-

Seal the vial with a PTFE-lined cap.

-

Evacuate and backfill the vial with inert gas three times.

-

Prepare a 3:1 (v/v) mixture of HFIP and AcOH. Add the required volume (e.g., 2.0 mL) to the vial via syringe.

-

Place the vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic solids.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the β-arylated ketone.

-

2.1.4 Data Table: Representative Examples of HFIP in C-H Activation

| Application | Catalyst System | Key Role of HFIP | Typical Yield | Reference |

| Distal C-H Arylation | Pd(OAc)₂ / Ligand | Stabilizes cationic Pd(IV) intermediate, promotes CMD | 60-90% | |

| β-C(sp³)-H Arylation | Pd(OAc)₂ / Amino Acid | Co-solvent with acid, enables transient directing group strategy | 50-85% | [13] |

| Enantioselective C-H Arylation | Chiral Pd Complex | Enhances chiral induction through H-bonding interactions | >90% ee | [5] |

Application II: Catalyst-Free Electrophilic Additions to Unsaturated Bonds

HFIP's ability to activate molecules through strong hydrogen bonding can often mimic the effect of a Lewis or Brønsted acid catalyst, enabling transformations under metal-free and mild conditions.[10][14][15][16][17]

2.2.1 Mechanistic Insight: HFIP as a Brønsted Acid Mimic

In the disulfidation of alkynes, HFIP forms a hydrogen-bonding network with the disulfide reagent. This polarization of the S-S bond makes it sufficiently electrophilic to be attacked by the π-system of the alkyne, initiating the reaction without requiring an external catalyst.[10]

2.2.2 Experimental Workflow: HFIP-Promoted Disulfidation of an Alkyne

Caption: Workflow for the catalyst-free, HFIP-promoted disulfidation of alkynes.

2.2.3 Protocol: HFIP-Promoted Disulfidation of Diphenylacetylene

This protocol is based on the work of Li and co-workers.[10][14][15][16][17]

-

Reagents & Equipment:

-

Diphenylacetylene (2.0 equiv, 0.4 mmol, 71.2 mg)

-

Diphenyl disulfide (1.0 equiv, 0.2 mmol, 43.6 mg)

-

Hexafluoroisopropanol (HFIP), 1.0 mL

-

Screw-cap reaction vial with a magnetic stir bar

-

-

Step-by-Step Procedure:

-

To a 4 mL screw-cap vial equipped with a magnetic stir bar, add diphenyl disulfide (43.6 mg, 0.2 mmol) and diphenylacetylene (71.2 mg, 0.4 mmol).

-

Add 1.0 mL of HFIP to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a preheated heating block or oil bath at 60 °C.

-

Stir the mixture for 24 hours.

-

Upon completion (as monitored by TLC), allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-1,2-bis(phenylthio)-1,2-diphenylethene.

-

2.2.4 Data Table: Scope of HFIP-Promoted Disulfidation

| Alkyne Substrate | Disulfide Reagent | Conditions | Yield | Reference |

| Diphenylacetylene | Diphenyl disulfide | HFIP, 60 °C, 24 h | 95% | [10] |

| 1-Phenyl-1-propyne | Diphenyl disulfide | HFIP, 60 °C, 24 h | 92% | [10] |

| 4-Octyne | Di(p-tolyl) disulfide | HFIP, 60 °C, 24 h | 88% | [10] |

| 1-Ethynyl-4-fluorobenzene | Diphenyl disulfide | HFIP, RT, 12 h | 96% | [10] |

Application III: Peptide and Bioconjugate Chemistry

Amyloidogenic peptides, such as Amyloid-β (Aβ), are notoriously prone to aggregation, complicating their study and use. HFIP is a standard and highly effective solvent for disassembling pre-formed aggregates and preparing monomeric peptide stocks.[11][12]

2.3.1 Rationale: Overcoming Aggregation

HFIP disrupts the inter-peptide β-sheet hydrogen bonds that drive aggregation, instead forming strong H-bonds with the peptide backbone. This process unfolds the peptide into a monomeric state, often with a high α-helical content.[11] The volatile nature of HFIP allows for its subsequent removal, leaving a film of monomeric peptide ready for reconstitution in an aqueous buffer for fibrillation or other studies.[12]

2.3.2 Protocol: Disaggregation and Monomerization of Amyloid-β (1-42) Peptide

This is a standard protocol for preparing seed-free, monomeric Aβ solutions.[18][19]

-

Reagents & Equipment:

-

Lyophilized Amyloid-β (1-42) peptide (e.g., 1.0 mg)

-

High-purity Hexafluoroisopropanol (HFIP)

-

High-purity anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, low-binding microcentrifuge tubes

-

SpeedVac or nitrogen stream apparatus for solvent evaporation

-

Bath sonicator

-

-

Step-by-Step Procedure:

-

Carefully weigh the lyophilized Aβ peptide into a low-binding microcentrifuge tube.

-

Add HFIP to the peptide to achieve a concentration of 1 mg/mL (e.g., add 1.0 mL HFIP to 1.0 mg of peptide).

-

Incubate the mixture at room temperature for 1-2 hours, with intermittent vortexing, until the solution is completely clear.[18]

-

To ensure complete disaggregation, sonicate the HFIP solution in a bath sonicator for 10-30 minutes.[19]

-

Aliquot the clear peptide/HFIP solution into smaller volume, low-binding tubes based on desired experimental amounts.

-

Evaporate the HFIP completely using a SpeedVac or a gentle stream of dry nitrogen. This will leave a thin, often invisible, peptide film on the tube walls.

-

Store the tubes containing the peptide film desiccated at -20 °C or -80 °C until use.

-

For reconstitution, add a small volume of anhydrous DMSO (e.g., 5-10 µL for a 50 µg aliquot) to the tube, vortex thoroughly to dissolve the film, and then dilute to the final desired concentration with an appropriate aqueous buffer (e.g., PBS or TRIS).

-

Experimental Best Practices: Safety and Handling

HFIP is a hazardous chemical and requires strict safety protocols. Its vapors are corrosive and can cause severe damage to the respiratory tract and eyes.[20][21] Skin contact can cause severe burns.[20][21]

Hazard Profile of HFIP

| Hazard Type | GHS Classification | Precautionary Statement Codes |

| Health | Skin Corrosion/Irritation (Category 1A) | H314: Causes severe skin burns and eye damage.[20][22] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[6] | |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child.[20] | |

| STOT Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[20] | |

| Physical | Combustible Liquid | Although not highly flammable, can burn.[23] |

Protocol: Safe Handling, Storage, and Quenching

-

Engineering Controls: Always handle HFIP inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[20] Ensure safety shower and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton® or laminate film; check manufacturer's compatibility chart). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[20]

-

Lab Coat: A chemical-resistant lab coat or apron must be worn.

-

-

Storage: Store HFIP in a tightly sealed, manufacturer-supplied container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong bases, reactive metals).[6] Store in a locked cabinet or area accessible only to authorized personnel.[6]

-

Spill Management:

-

Evacuate the area.

-

Wear full PPE, including a respirator if vapors are significant.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[22][23] Do not use combustible materials like paper towels to absorb large spills.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

-

Quenching: For small residual amounts on lab equipment, quenching can be performed cautiously in a fume hood by slowly adding to a large volume of a weak base solution (e.g., sodium bicarbonate in water) with cooling and stirring. The process is exothermic and should be handled with care.

Waste Disposal Considerations

HFIP is a halogenated organic compound and must be disposed of as hazardous waste. Collect all HFIP-containing waste streams in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[20][23]

Conclusion: The Expanding Role of HFIP in Drug Discovery and Process Chemistry

Hexafluoroisopropanol is more than a solvent; it is a powerful reaction promoter that operates through a unique set of physicochemical properties. Its ability to stabilize cationic intermediates, activate electrophiles and catalysts via hydrogen bonding, and solubilize intractable materials has cemented its role in cutting-edge synthetic chemistry.[1][2][3][4] From enabling previously difficult C-H functionalizations to serving as a cornerstone in the study of amyloid diseases, HFIP provides solutions to significant challenges in drug discovery and development. As researchers continue to explore its capabilities, the strategic application of HFIP is poised to unlock even greater potential in the synthesis of complex molecules.

References

-

Li, W., et al. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. Organic Letters, 22(14), 5540–5544. Available from: [Link]

-

Li, W., et al. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of C–C Unsaturated Bonds. Organic Letters. Available from: [Link]

-

Neugebauer, U., et al. (2025). Baeyer–Villiger Oxidation of Cycloalkanones with In Situ Generated Hydrogen Peroxide from Alcohols and Molecular Oxygen Using NHPI as a Key Catalyst. ResearchGate. Available from: [Link]

-

Zhao, Y., et al. (2026). Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerization of 1,6-enynes in hexafluoroisopropanol (HFIP). RSC Publishing. Available from: [Link]

-

Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12544–12747. Available from: [Link]

-

ResearchGate. (n.d.). Pd-catalyzed TDG-assisted C(sp³)–H arylation. (A) HFIP as an optimum... Available from: [Link]

-

Motiwala, H. F. (2022). HFIP in Organic Synthesis. SciSpace. Available from: [Link]

-

Dey, A., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(10), 3466-3491. Available from: [Link]

-

ResearchGate. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. Available from: [Link]

-

Tzouras, N. V., et al. (2023). Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. ACS Catalysis, 13(13), 8839–8852. Available from: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Available from: [Link]

-

Liu, G., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. Available from: [Link]

-

LifeTein®. (n.d.). How to dissolve beta amyloid peptides?. Available from: [Link]

-

Taher, A., et al. (n.d.). Epoxidation and Baeyer–Villiger oxidation using hydrogen peroxide and a lipase dissolved in ionic liquids. Green Chemistry (RSC Publishing). Available from: [Link]

-

Tzouras, N. V., et al. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ChemRxiv. Available from: [Link]

-

ResearchGate. (n.d.). HFIP in Organic Synthesis. Available from: [Link]

-

ResearchGate. (2012). Problems with Amyloid Beta Oligomer Preparation. Available from: [Link]

-

Wu, X.-F., et al. (n.d.). One-Pot NIS-Promoted Cyclization/Palladium-Catalyzed Carbonylation for the Selective Synthesis of HFIP Ester-Containing Indenes and Thiochromenes. ACS Organic & Inorganic Au. Available from: [Link]

-

Li, W., et al. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. ACS Publications. Available from: [Link]

-

Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis. PubMed. Available from: [Link]

-

Gandon, V., et al. (2025). Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. PMC. Available from: [Link]

-

Sato, M., et al. (2022). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. Available from: [Link]

-

Daugulis, O. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation. PubMed Central. Available from: [Link]

-

Daikin Chemicals. (2023). Safety Data Sheet: Hexafluoroisopropanol. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available from: [Link]

-

Colomer, I., et al. (2020). Hydroarylation of Alkenes Using Anilines in Hexafluoroisopropanol. ACS Catalysis. Available from: [Link]

-

Biosensis. (2017). Instructions for Reconstituting the HFIP-Treated Peptide. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. Available from: [Link]

-

Berkessel, A., et al. (2015). Acid-Mediated Formation of Radicals or Baeyer-Villiger Oxidation from Criegee Adducts. PubMed. Available from: [Link]

-

Li, W., et al. (2020). Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene. PubMed. Available from: [Link]

-

Tzouras, N. V., et al. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. lifetein.com [lifetein.com]

- 13. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Hexafluoroisopropanol-Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. carlroth.com [carlroth.com]

- 23. carlroth.com [carlroth.com]

Application Notes and Protocols: Harnessing 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol for Advanced Fluorescent Labeling

Authored by: A Senior Application Scientist

Introduction: A Novel Precursor for Precision Biomolecule Tagging

In the dynamic fields of molecular biology and drug discovery, the ability to visualize and track biomolecules is paramount. Fluorescent labeling stands as a cornerstone technique, enabling a wide array of applications from cellular imaging to quantitative biochemical assays.[1][2] The ideal fluorescent tag precursor should offer high reaction specificity, stability, and confer favorable photophysical properties to the labeled molecule.

This guide introduces 2-(4-(Bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , a specialized precursor designed for the covalent labeling of proteins and other biomolecules. This molecule uniquely combines a reactive bromomethyl group with a hexafluoroisopropanol-substituted phenyl ring, which serves as the core fluorophore. The bromomethyl moiety provides a reactive handle for targeting specific nucleophilic amino acid residues, while the heavily fluorinated aromatic component offers distinct advantages that can enhance the photophysical characteristics of the resulting conjugate.[3][4] This document provides a deep dive into the chemical principles, applications, and detailed protocols for utilizing this versatile labeling reagent.

Physicochemical Characteristics

The foundational properties of the precursor are critical for its application in aqueous biological systems.

| Property | Value | Source |

| IUPAC Name | 2-[4-(bromomethyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | [5] |

| Molecular Formula | C₁₀H₇BrF₆O | [5] |

| Molecular Weight | 337.06 g/mol | [5] |

| CAS Number | 202134-57-4 | [5] |

| Synonyms | 4-(Hexafluoro-2-hydroxyisopropyl)benzyl bromide | [5] |

The Chemistry of Covalent Labeling

Reaction Mechanism: Targeting Nucleophilic Residues

The utility of 2-(4-(bromomethyl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol as a labeling reagent is centered on the reactivity of its benzyl bromide group. This group is an excellent electrophile, making it susceptible to attack by nucleophiles found in biomolecules. The primary targets for this reagent are the thiol groups of cysteine residues.[6][7]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of a deprotonated cysteine (thiolate) acts as the nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group. This concerted step results in the formation of a highly stable thioether bond, covalently linking the fluorophore to the protein, and the displacement of a bromide ion.[7] While cysteine is the most common target due to the high nucleophilicity of the thiolate anion at neutral pH, other residues like methionine can also be modified under specific conditions, though typically requiring longer reaction times or higher reagent concentrations.[8]

Caption: Covalent labeling via SN2 nucleophilic substitution.

The Role of the Hexafluoroisopropanol (HFIP) Moiety

The two trifluoromethyl (-CF₃) groups are not merely bystanders in this process. Their strong electron-withdrawing nature and steric bulk impart several advantageous properties:

-

Modulated Photophysics: Fluorination of aromatic compounds is known to alter their electronic properties, which can influence absorption and emission spectra, potentially increasing quantum yield and photostability.[9][10]

-

Environmental Sensitivity: The HFIP group is a strong hydrogen bond donor with low nucleophilicity.[11][12] When conjugated to a protein, its local microenvironment can influence the fluorophore's emission, potentially making it a useful probe for conformational changes.

-

Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of the fluorophore, which may influence its interaction with cellular structures or other proteins.[3]

Core Applications and Methodologies